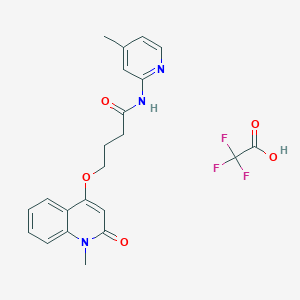Mono tfa salt
CAS No.:
Cat. No.: VC14471679
Molecular Formula: C22H22F3N3O5
Molecular Weight: 465.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C22H22F3N3O5 |
|---|---|
| Molecular Weight | 465.4 g/mol |
| IUPAC Name | 4-(1-methyl-2-oxoquinolin-4-yl)oxy-N-(4-methylpyridin-2-yl)butanamide;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C20H21N3O3.C2HF3O2/c1-14-9-10-21-18(12-14)22-19(24)8-5-11-26-17-13-20(25)23(2)16-7-4-3-6-15(16)17;3-2(4,5)1(6)7/h3-4,6-7,9-10,12-13H,5,8,11H2,1-2H3,(H,21,22,24);(H,6,7) |
| Standard InChI Key | JAOINXWEFKZYIL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1)NC(=O)CCCOC2=CC(=O)N(C3=CC=CC=C32)C.C(=O)(C(F)(F)F)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity
Mono TFA Salt is formally identified as 4-(1-methyl-2-oxoquinolin-4-yl)oxy-N-(4-methylpyridin-2-yl)butanamide combined with 2,2,2-trifluoroacetic acid. Its structure integrates a butanamide backbone substituted with quinoline and pyridine moieties, ionically paired with a trifluoroacetate counterion. The trifluoromethyl group in TFA confers electron-withdrawing effects, stabilizing the conjugate base and enhancing the compound’s acidity compared to non-fluorinated analogs .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₂F₃N₃O₅ |
| Molecular Weight | 465.4 g/mol |
| IUPAC Name | 4-(1-methyl-2-oxoquinolin-4-yl)oxy-N-(4-methylpyridin-2-yl)butanamide; 2,2,2-trifluoroacetic acid |
| Canonical SMILES | CC1=CC(=NC=C1)NC(=O)CCCOC2=CC(=O)N(C3=CC=CC=C32)C.C(=O)(C(F)(F)F)O |
| PubChem CID | 44552613 |
Synthesis and Purification Strategies
Industrial and Laboratory Routes
While explicit protocols for Mono TFA Salt remain unpublished, its synthesis likely follows established TFA salt formation mechanisms. The parent compound—a tertiary amine or heterocyclic base—is treated with trifluoroacetic acid in anhydrous solvents such as dichloromethane (DCM) or acetonitrile . Protonation of the basic nitrogen generates the ammonium-TFA ion pair, which precipitates or is isolated via rotary evaporation. For example, the RSC manuscript details analogous syntheses where intermediates like UNC4351 and UNC4365 were purified as TFA salts using reverse-phase chromatography with acetonitrile/water gradients containing 0.1% TFA .
Analytical Validation
Post-synthesis characterization employs:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Agilent 6110 systems with C18 columns and acetic acid-modified mobile phases confirm purity (>95%) and molecular ion peaks (e.g., m/z 426 [M+H]⁺ for UNC4351) .
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectra (400 MHz) resolve substituent environments, such as the pyridine’s aromatic protons at δ 6.69–6.61 ppm and trifluoroacetate’s absence of proton signals .
Physicochemical and Functional Properties
Spectroscopic Fingerprints
-
UV-Vis Absorption: Maximum absorbance occurs near 254 nm, attributable to the conjugated quinoline and pyridine systems .
-
Infrared (IR) Spectroscopy: Stretching vibrations for the carbonyl group (C=O) appear at 1,650–1,750 cm⁻¹, while the trifluoroacetate ion shows strong bands at 1,670–1,720 cm⁻¹ (C=O) and 1,100–1,300 cm⁻¹ (C-F).
Applications in Pharmaceutical Research
Drug Intermediate
Mono TFA Salt’s primary role lies in facilitating the purification and isolation of nitrogen-rich pharmaceuticals. For instance, piperazine- and morpholine-substituted thienoisoquinolines—a class of kinase inhibitors—are routinely isolated as TFA salts to enhance crystallinity and solubility during preclinical assays .
Biochemical Assays
In biophysical screens, TFA salts mitigate nonspecific binding caused by hydrophobic free bases. The RSC document highlights UNC10206579, a di(piperazin-1-yl)thienoisoquinoline TFA salt, which showed >95% purity in binding assays due to improved solubility in aqueous buffers .
Toxicity and Environmental Considerations
Ecotoxicological Profile
Trifluoroacetate salts are persistent environmental contaminants due to TFA’s resistance to hydrolysis and microbial degradation. While Mono TFA Salt itself lacks ecotoxicity data, TFA’s algistatic effects on aquatic plants are documented at concentrations >10 μg/L .
Challenges and Future Directions
Synthetic Optimization
Current methods for TFA salt preparation suffer from low yields (e.g., 8% for UNC4365) . Advances in solvent-free crystallization or aqueous micellar catalysis could improve efficiency.
Environmental Mitigation
Replacing TFA with biodegradable counterions (e.g., formate or acetate) in pharmaceutical salts remains an urgent priority to reduce fluorochemical pollution .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume